(2R)-phenyl({[2-(pyridin-2-yl)quinolin-4-yl]carbonyl}amino)ethanoic acid
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Overview
Description
(2R)-2-Phenyl-2-({[2-(2-Pyridyl)-4-Quinolyl]carbonyl}amino)ethanoic acid is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a phenyl group, a pyridyl group, and a quinolyl group, makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Phenyl-2-({[2-(2-Pyridyl)-4-Quinolyl]carbonyl}amino)ethanoic acid typically involves multi-step organic reactions. One common method includes the condensation of 2-(2-pyridyl)-4-quinolinecarboxylic acid with ®-2-phenylglycine under specific conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI·HCl and HOBt·H2O to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pH, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Phenyl-2-({[2-(2-Pyridyl)-4-Quinolyl]carbonyl}amino)ethanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridyl or quinolyl rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-2-Phenyl-2-({[2-(2-Pyridyl)-4-Quinolyl]carbonyl}amino)ethanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (2R)-2-Phenyl-2-({[2-(2-Pyridyl)-4-Quinolyl]carbonyl}amino)ethanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: A related compound used in similar synthetic applications.
2,6-Pyridinedicarboxylic acid: Another structurally similar compound with different functional groups.
Uniqueness
What sets (2R)-2-Phenyl-2-({[2-(2-Pyridyl)-4-Quinolyl]carbonyl}amino)ethanoic acid apart is its unique combination of functional groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for stereoselective synthesis and chiral recognition studies.
Properties
Molecular Formula |
C23H17N3O3 |
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Molecular Weight |
383.4 g/mol |
IUPAC Name |
(2R)-2-phenyl-2-[(2-pyridin-2-ylquinoline-4-carbonyl)amino]acetic acid |
InChI |
InChI=1S/C23H17N3O3/c27-22(26-21(23(28)29)15-8-2-1-3-9-15)17-14-20(19-12-6-7-13-24-19)25-18-11-5-4-10-16(17)18/h1-14,21H,(H,26,27)(H,28,29)/t21-/m1/s1 |
InChI Key |
RMIFFJDFFNVBAC-OAQYLSRUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=N4 |
Origin of Product |
United States |
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